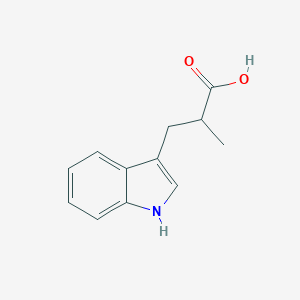

Acide 3-(1H-indol-3-yl)-2-méthylpropanoïque

Vue d'ensemble

Description

MLS001048862: , également connu sous le nom d'acide 3-(1H-indol-3-yl)-2-méthylpropanoïque, est un composé qui suscite un intérêt considérable dans la recherche scientifique. Il est caractérisé par sa structure indolique, un motif courant dans de nombreuses molécules biologiquement actives. La formule moléculaire du composé est C12H13NO2 .

Applications De Recherche Scientifique

MLS001048862 présente une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions potentielles avec des cibles biologiques, telles que les enzymes et les récepteurs.

Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans la recherche sur le cancer.

Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.

Mécanisme d'action

Le mécanisme par lequel MLS001048862 exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été identifié comme un inhibiteur de l'interaction entre les facteurs de transcription RUNX1 et CBFβ, qui sont impliqués dans certains types de leucémie . Cette inhibition perturbe l'activité transcriptionnelle de ces facteurs, conduisant à la suppression de la croissance des cellules leucémiques.

Mécanisme D'action

Target of Action

3-(1H-indol-3-yl)-2-methylpropanoic acid, also known as 3-(3-Indolyl)-2-methylpropionic acid, is a derivative of indole-3-acetic acid . Indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

The mode of action of indole derivatives can vary depending on the specific derivative and its targets. Generally, indole derivatives can interact with their targets and cause changes that result in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

Indole derivatives have been found to possess various biological activities , suggesting that they can have diverse molecular and cellular effects.

Action Environment

The action, efficacy, and stability of 3-(1H-indol-3-yl)-2-methylpropanoic acid can be influenced by various environmental factors. For instance, the synthesis of indole derivatives can be environmentally-friendly . .

Analyse Biochimique

Biochemical Properties

3-(1H-indol-3-yl)-2-methylpropanoic acid is a key player in various biochemical reactions. It interacts with multiple receptors, showing high-affinity binding . This compound is involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

3-(1H-indol-3-yl)-2-methylpropanoic acid has profound effects on various types of cells and cellular processes. It regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(1H-indol-3-yl)-2-methylpropanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biological activities .

Metabolic Pathways

3-(1H-indol-3-yl)-2-methylpropanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 3-(1H-indol-3-yl)-2-méthylpropanoïque implique généralement les étapes suivantes :

Matières premières : Indole et acide 2-méthylpropanoïque.

Conditions de réaction : L'indole est alkylé à l'aide d'un agent alkylant approprié en conditions basiques pour introduire la partie acide 2-méthylpropanoïque.

Purification : Le produit est purifié à l'aide de techniques standard telles que la recristallisation ou la chromatographie.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour MLS001048862 ne soient pas bien documentées, l'approche générale impliquerait une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprendrait probablement des réacteurs à écoulement continu et des systèmes de purification automatisés pour rationaliser le processus.

Analyse Des Réactions Chimiques

Types de réactions

MLS001048862 peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle indole peut être oxydé pour former divers dérivés.

Réduction : Le groupe acide carboxylique peut être réduit en alcool.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle indole.

Réactifs et conditions courants

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Électrophiles comme les halogènes ou les groupes nitro en conditions acides ou basiques.

Principaux produits

Oxydation : Dérivés de l'acide indole-3-carboxylique.

Réduction : 3-(1H-indol-3-yl)-2-méthylpropanol.

Substitution : Divers dérivés de l'indole substitué selon l'électrophile utilisé.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 3-(1H-indol-3-yl)propanoïque

- Acide 2-méthyl-3-(1H-indol-3-yl)propanoïque

Unicité

MLS001048862 est unique en raison de son motif de substitution spécifique sur le cycle indole, qui lui confère une activité biologique distincte. Sa capacité à inhiber l'interaction RUNX1-CBFβ le distingue des autres dérivés de l'indole, ce qui en fait un composé précieux dans la recherche sur le cancer .

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZNIWUNOASRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378168 | |

| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15142-91-3 | |

| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

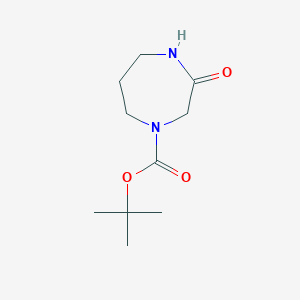

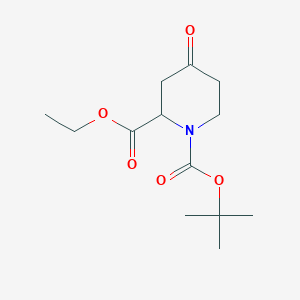

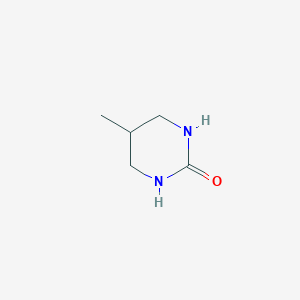

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

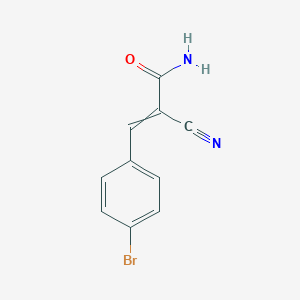

Feasible Synthetic Routes

Q1: How does 3-(1H-indol-3-yl)-2-methylpropanoic acid interact with VioA and what are the downstream effects of this interaction?

A: 3-(1H-indol-3-yl)-2-methylpropanoic acid acts as a substrate-related competitive inhibitor of VioA []. This means it competes with the enzyme's natural substrate, L-tryptophan, for binding at the active site. By occupying this site, the inhibitor prevents L-tryptophan from binding and undergoing the oxidative conversion that initiates violacein biosynthesis. As a result, the production of violacein is inhibited. This inhibition was leveraged in the study to gain insights into the enzyme's catalytic mechanism and substrate specificity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)

![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)